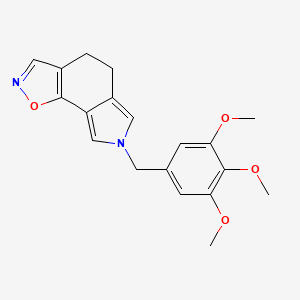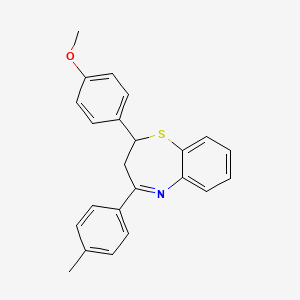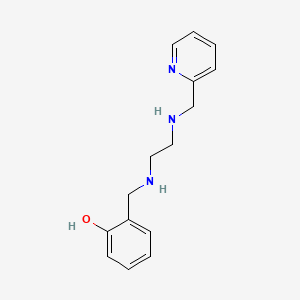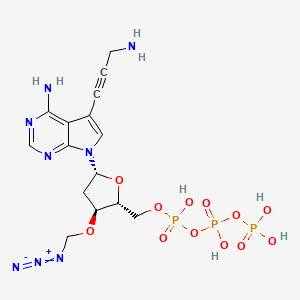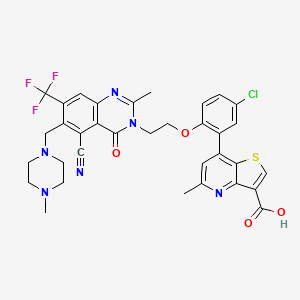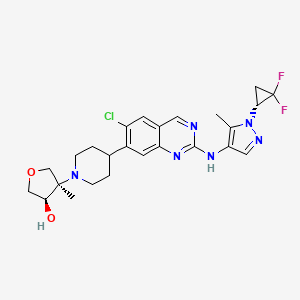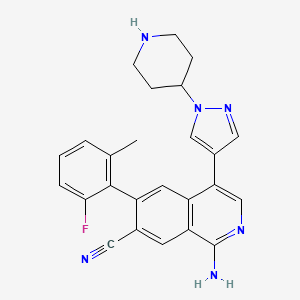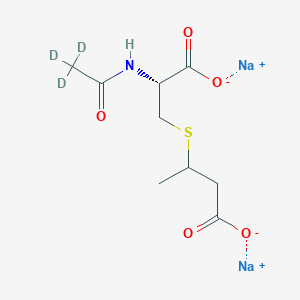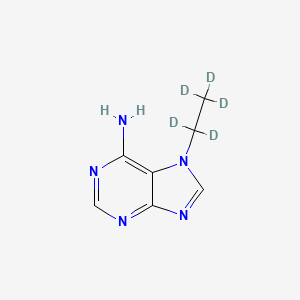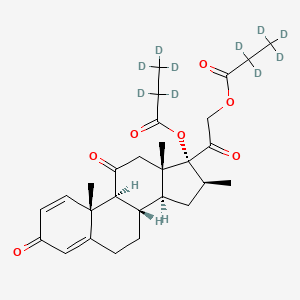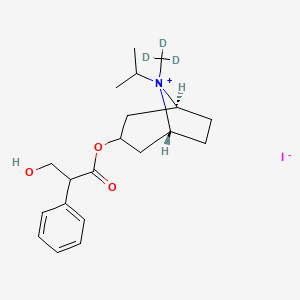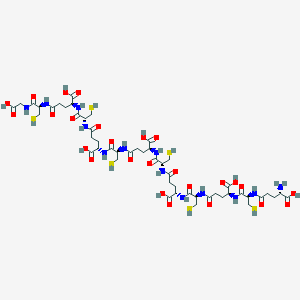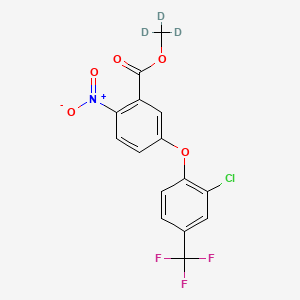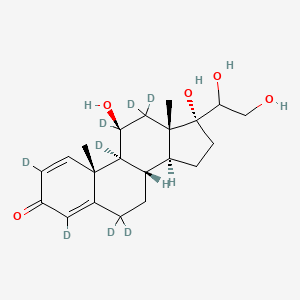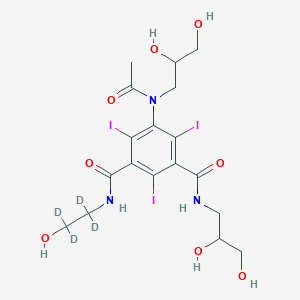
Ioxilan-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ioxilan-d4 is a deuterium-labeled version of Ioxilan, a tri-iodinated diagnostic contrast agent. It is primarily used in medical imaging procedures such as angiography, urography, and computed tomographic scans. The deuterium labeling in this compound makes it particularly useful in research applications, especially in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ioxilan-d4 involves the incorporation of deuterium atoms into the Ioxilan molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated water (D2O) in the reaction mixture, which facilitates the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired level of purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ioxilan-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various iodinated oxidation products, while reduction can yield deuterated analogs with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Ioxilan-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in proteomics research to study protein interactions and dynamics.
Medicine: Utilized in medical imaging to enhance the contrast of specific tissues or organs.
Industry: Applied in the development of new diagnostic agents and imaging techniques
Wirkmechanismus
The mechanism of action of Ioxilan-d4 is similar to that of Ioxilan. When injected intravascularly, this compound results in the opacification of vessels in the path of the flow of the contrast medium. This allows for radiographic visualization of the internal structures of the human body until significant hemodilution occurs. The degree of contrast enhancement is directly related to the iodine content in the administered dose .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iohexol: Another tri-iodinated contrast agent used in medical imaging.
Iopamidol: A nonionic, water-soluble contrast agent.
Iodixanol: A dimeric, nonionic contrast agent with lower osmolality
Uniqueness of Ioxilan-d4
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques, making it an invaluable tool in proteomics and other fields of research .
Eigenschaften
Molekularformel |
C18H24I3N3O8 |
|---|---|
Molekulargewicht |
795.1 g/mol |
IUPAC-Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)/i2D2,3D2 |
InChI-Schlüssel |
UUMLTINZBQPNGF-RRVWJQJTSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CO)O)C(=O)C)I)C(=O)NCC(CO)O)I |
Kanonische SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


